2-Cyclopentylpyridine
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Overview
Description
2-Cyclopentylpyridine is an organic compound with the molecular formula C₁₀H₁₃N. It is a derivative of pyridine, where a cyclopentyl group is attached to the second carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopentylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with cyclopentylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Cyclopentylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Research studies explore its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclopentylpyridine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3-Cyclopentenopyridine: Another derivative of pyridine with a cyclopentene ring fused to the pyridine ring.
2-Cyclopentylpyrimidine: A compound where the pyridine ring is replaced with a pyrimidine ring, offering different chemical properties and reactivity
Uniqueness: 2-Cyclopentylpyridine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopentyl group provides steric hindrance and influences its reactivity compared to other pyridine derivatives .
Properties
CAS No. |
56657-02-4 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-cyclopentylpyridine |
InChI |
InChI=1S/C10H13N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
WXUPVTVNHHJDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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